REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14]>O1CCCC1>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([S:9]([NH2:12])(=[O:11])=[O:10])=[CH:3][C:2]=1[NH:1][C:16]([NH:15][CH2:13][CH3:14])=[O:17]
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1Cl)S(=O)(=O)N
|
Name
|
|
Quantity
|
180 μL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
reflux for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from chloroform/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |